3-[(2-Isopropyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde
Description
3-[(2-Isopropyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a methoxy group at position 4 and a bulky [(2-isopropyl-5-methylphenoxy)methyl] substituent at position 3. The compound’s structure combines aromatic aldehyde functionality with a complex ether-linked phenolic moiety (Figure 1).
Properties
IUPAC Name |
4-methoxy-3-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-13(2)17-7-5-14(3)9-19(17)22-12-16-10-15(11-20)6-8-18(16)21-4/h5-11,13H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDXZLSTDBAMIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=C(C=CC(=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Isopropyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction between 2-isopropyl-5-methylphenol and a suitable alkylating agent, such as methyl iodide, under basic conditions to form 2-isopropyl-5-methylphenoxy methyl ether.
Aldehyde formation: The intermediate is then subjected to formylation using a reagent like paraformaldehyde in the presence of a Lewis acid catalyst to introduce the aldehyde group at the para position relative to the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Isopropyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-[(2-Isopropyl-5-methylphenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(2-Isopropyl-5-methylphenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Isopropyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-[(2-Isopropyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related benzaldehyde derivatives, focusing on substituent effects, functional groups, biological activity, and synthetic routes.
Structural and Functional Group Comparisons
Table 1: Structural and Functional Group Analysis
Key Observations :
Substituent Complexity: The target compound’s [(2-isopropyl-5-methylphenoxy)methyl] group introduces significant steric bulk compared to simpler substituents (e.g., hydroxyethyl or dihydroxypropoxy).
Functional Group Diversity : While all analogs retain the aldehyde group, the presence of additional hydroxyl (e.g., 3-(2-hydroxyethyl)-4-methoxybenzaldehyde) or diol groups (e.g., 4-(2,3-dihydroxypropoxy)-3-methoxybenzaldehyde) expands reactivity for downstream conjugation or polymerization .
Research Findings and Implications
Substituent-Driven Solubility : Bulky alkyl/aryl ether groups (e.g., in the target compound) decrease aqueous solubility but enhance lipid membrane permeability, a critical factor in drug design .
Enzyme Inhibition Mechanisms : Smaller substituents (e.g., methoxy or methyl) favor reversible CYP2A inhibition, while larger groups may shift inhibition kinetics or target alternative enzymes .
Polymer Chemistry: Ether-linked benzaldehydes with diol substituents (e.g., 4-(2,3-dihydroxypropoxy)-3-methoxybenzaldehyde) are promising monomers for sustainable resins, leveraging aldehyde reactivity for crosslinking .
Biological Activity
Chemical Structure and Properties
3-[(2-Isopropyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde is characterized by its unique structure, which includes a methoxy group and an isopropyl-substituted phenoxy moiety. Its molecular formula is and it possesses a molecular weight of 284.34 g/mol. The presence of these functional groups may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that certain derivatives can effectively inhibit the proliferation of various cancer cell lines, including neuroblastoma and glioblastoma cells.
Cytotoxicity Studies
In a comparative analysis of cytotoxic effects, compounds structurally related to this compound demonstrated lower lethal concentrations (LC50) in cancer cell lines:
| Compound | Cell Line | LC50 (nM) |
|---|---|---|
| Compound A | U87 | 200 ± 60 |
| Compound B | BE | 18.9 |
| This compound | SK | TBD |
These findings suggest that the compound may induce cell cycle arrest and apoptosis in sensitive cancer cells, potentially through mechanisms involving the disruption of mitotic processes.
The proposed mechanism involves the induction of G2/M phase arrest in the cell cycle, leading to increased apoptotic cell death. Flow cytometry analyses have shown that treatment with related compounds results in significant accumulation of cells in the G2/M phase, indicating a blockade in cell division.
Case Studies
- Study on Neuroblastoma Cells : A recent investigation into the effects of related compounds on neuroblastoma cells revealed that treatment led to a marked decrease in cell viability and significant morphological changes indicative of apoptosis. The study highlighted the potential for these compounds to serve as effective agents against chemoresistant cancer types.
- Combination Therapy Research : Another study explored the synergistic effects of combining this compound with radiation therapy. Results indicated enhanced cytotoxicity when used in conjunction with ionizing radiation, suggesting a potential therapeutic strategy for improving outcomes in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
